N-(4-fluorobenzyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide
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Overview
Description
N-(4-fluorobenzyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide, also known as FPEMS, is a chemical compound that has been synthesized for various scientific research applications. It is a member of the sulfonamide family of compounds and has a molecular weight of 465.56 g/mol.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of the protein kinase Akt, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the suppression of inflammation. Additionally, this compound has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-fluorobenzyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide in laboratory experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, this compound has been shown to exhibit potent cytotoxic activity against a range of cancer cell lines, making it a valuable tool for investigating the mechanisms of cancer cell growth and proliferation.
One limitation of using this compound in laboratory experiments is its relatively high cost compared to other compounds. Additionally, this compound has not yet been extensively studied in vivo, making it unclear how its effects in vitro will translate to animal models and ultimately to human patients.
Future Directions
There are several potential future directions for research involving N-(4-fluorobenzyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide. One area of interest is the development of new analogs and derivatives of this compound with improved potency and selectivity for specific cancer cell types. Additionally, further studies are needed to investigate the potential anti-inflammatory and analgesic effects of this compound in vivo. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound as a potential therapeutic agent for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of N-(4-fluorobenzyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide involves the reaction of 4-fluorobenzylamine with N-(2-oxo-2-(4-phenyl-1-piperazinyl)ethyl)methanesulfonamide in the presence of a catalyst. The reaction proceeds in high yield and purity and has been optimized for use in laboratory settings.
Scientific Research Applications
N-(4-fluorobenzyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide has been used in a variety of scientific research applications, including as a potential therapeutic agent for the treatment of cancer and other diseases. It has been shown to exhibit potent cytotoxic activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been investigated for its potential use as an anti-inflammatory and analgesic agent.
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S/c1-28(26,27)24(15-17-7-9-18(21)10-8-17)16-20(25)23-13-11-22(12-14-23)19-5-3-2-4-6-19/h2-10H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSRZWZMOYLCFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)F)CC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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